4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
CAS No.: 892501-99-4
Cat. No.: VC3869816
Molecular Formula: C13H7F3N2
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892501-99-4 |
|---|---|
| Molecular Formula | C13H7F3N2 |
| Molecular Weight | 248.2 g/mol |
| IUPAC Name | 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile |
| Standard InChI | InChI=1S/C13H7F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H |
| Standard InChI Key | DFPKSXZRVOQLJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(F)(F)F |
Introduction
4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is an organic compound with a molecular formula of C13H7F3N2 and a molecular weight of 248.21 g/mol . It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety. This compound is of interest in various fields, including organic synthesis, pharmaceutical development, and biochemical research.
Synthesis and Preparation Methods
The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with a suitable nitrile source under specific conditions. Industrial production may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity, followed by purification methods such as recrystallization or chromatography.
Chemical Reactions and Applications
4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile can undergo various chemical reactions:
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Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium, this compound can be oxidized to form carboxylic acids or ketones.
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Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups using reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
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Substitution: The trifluoromethyl and nitrile groups can participate in nucleophilic substitution reactions under appropriate conditions, forming substituted pyridine or benzonitrile derivatives.
Research and Biological Applications
This compound serves as a valuable intermediate in organic synthesis due to its unique trifluoromethyl group, which enhances reactivity and stability. It is being investigated for its potential as a biochemical probe to study enzyme functions and interactions. Additionally, derivatives of this compound have shown significant anticancer properties, indicating potential therapeutic applications.
Safety and Handling
4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile requires careful handling due to its potential to cause skin irritation, serious eye irritation, and respiratory issues. It is harmful if swallowed or inhaled. Protective clothing, gloves, and eye protection are recommended when handling this compound. In case of exposure, appropriate first aid measures should be taken promptly .
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